An In-Depth Technical Guide to the Molecular Structure of 3-Methyl-5-nitroisoquinoline for Drug Development Professionals
An In-Depth Technical Guide to the Molecular Structure of 3-Methyl-5-nitroisoquinoline for Drug Development Professionals
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to present substituents in a well-defined three-dimensional space have made it a cornerstone in the development of numerous therapeutic agents. Isoquinoline-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The functionalization of the isoquinoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as methyl and nitro groups, can profoundly influence a compound's reactivity, metabolic stability, and target-binding affinity. This guide provides a detailed technical overview of 3-Methyl-5-nitroisoquinoline, a versatile synthetic intermediate with significant potential in drug discovery programs.
Molecular Structure and Physicochemical Properties
3-Methyl-5-nitroisoquinoline is an organic compound characterized by an isoquinoline core substituted with a methyl group at the 3-position and a nitro group at the 5-position.[2] This substitution pattern imparts unique electronic and steric properties that are of considerable interest for synthetic and medicinal chemistry.
Core Structure and Nomenclature
The foundational structure is isoquinoline, a constitutional isomer of quinoline, consisting of a benzene ring fused to a pyridine ring. The systematic numbering of the isoquinoline ring system is critical for unambiguous communication of substituent positions.[1]
Caption: Molecular structure and standard numbering of 3-Methyl-5-nitroisoquinoline.
Physicochemical Data Summary
A compilation of key identifiers and properties for 3-Methyl-5-nitroisoquinoline is presented below. This data is essential for sample tracking, safety assessment, and experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | 3-methyl-5-nitroisoquinoline | [4] |
| CAS Number | 18222-17-8 | [4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | [4] |
| Appearance | Yellow to orange crystalline solid | [2] |
| Solubility | Soluble in organic solvents; limited in water | [2] |
| SMILES | CC1=CC2=C(C=CC=C2[O-])C=N1 | [4] |
| InChIKey | ACENGYNMIBHPKD-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of 3-Methyl-5-nitroisoquinoline is most effectively achieved via the electrophilic nitration of 3-methylisoquinoline. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize side-product formation. The pyridine ring of the isoquinoline nucleus is deactivated towards electrophilic attack, while the benzene ring is activated. The nitro group is directed primarily to the 5- and 8-positions.
Causality Behind Experimental Choices
-
Starting Material: 3-Methylisoquinoline is the logical precursor. Its synthesis can be accomplished through various established methods, such as the Bischler-Napieralski or Pictet-Gams reactions, followed by dehydrogenation.[5][6]
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid ("mixed acid") is the standard reagent for aromatic nitration.[7][8] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10°C) is crucial to prevent over-nitration (dinitration) and decomposition of the starting material, thereby ensuring higher yield and purity of the desired monosubstituted product.[9]
Experimental Protocol: Nitration of 3-Methylisoquinoline
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Step 1: Reaction Setup
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 3-methylisoquinoline (1.0 eq).
-
Add concentrated sulfuric acid (98%, ~4-5 volumes relative to the substrate) slowly while cooling the flask in an ice-salt bath. Stir until a clear solution is obtained.
-
Cool the solution to 0°C.
Step 2: Nitration
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (~1 volume) in the dropping funnel, pre-cooled to 0°C.
-
Add the mixed acid dropwise to the stirred solution of 3-methylisoquinoline over 30-60 minutes. Crucial: Maintain the internal reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours.
Step 3: In-Process Control (IPC)
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.
Step 4: Work-up and Isolation
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cold aqueous ammonia solution (e.g., 25%) until the pH is approximately 9-10. Maintain the temperature below 30°C.
-
Extract the resulting aqueous suspension with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification and Validation
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Dry the purified product under vacuum.
-
Validate the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) to confirm its identity and purity.
Caption: Workflow for the synthesis and purification of 3-Methyl-5-nitroisoquinoline.
Structural Elucidation and Characterization
Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity, purity, and the specific arrangement of atoms. While a dedicated public spectral database for this specific molecule is sparse, a robust characterization can be inferred from the analysis of its constituent parts and data from closely related analogs.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and potentially long-range couplings. The electron-withdrawing nitro group at C5 will significantly deshield adjacent protons (H4 and H6), causing them to resonate at a lower field (higher ppm) compared to the unsubstituted 3-methylisoquinoline.
-
¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon atoms. The carbon atom attached to the nitro group (C5) will be significantly deshielded, and its signal may be broadened or have a lower intensity.
Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predictions are based on established substituent effects and data from analogous compounds like 5-nitroisoquinoline.[10])
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| 1 | ~9.2 - 9.4 | ~152 - 154 | α to pyridine N, deshielded. |
| 3-CH₃ | ~2.6 - 2.8 | ~20 - 25 | Typical methyl on an aromatic ring. |
| 4 | ~8.4 - 8.6 | ~120 - 122 | Deshielded by adjacent N and peri-position to NO₂. |
| 6 | ~8.5 - 8.7 | ~128 - 130 | Ortho to NO₂, strongly deshielded. |
| 7 | ~7.7 - 7.9 | ~125 - 127 | Meta to NO₂. |
| 8 | ~8.3 - 8.5 | ~130 - 132 | Para to NO₂, deshielded by ring currents. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and offering structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight of C₁₀H₈N₂O₂.
-
Key Fragmentation Pathways: Aromatic nitro compounds typically show characteristic losses.[13] Expected fragments include:
-
[M-NO]⁺ (m/z 158): Loss of nitric oxide.
-
[M-NO₂]⁺ (m/z 142): Loss of the nitro group, which would be a significant fragment.
-
[M-H]⁺ (m/z 187): Loss of a hydrogen atom.
-
Further fragmentation of the isoquinoline ring system.[14]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Table: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| ~3100 - 3000 | C-H stretch | Aromatic | [12] |
| ~2950 - 2850 | C-H stretch | Methyl (CH₃) | [12] |
| ~1620 - 1580 | C=N and C=C stretch | Isoquinoline Ring | [12] |
| ~1550 - 1510 | N-O asymmetric stretch | Nitro (NO₂) ** | [12] |
| ~1360 - 1330 | N-O symmetric stretch | Nitro (NO₂) ** | [12] |
| ~850 - 750 | C-H out-of-plane bend | Aromatic Substitution | [12] |
Chemical Reactivity and Synthetic Utility
The presence of both the electron-donating methyl group and the strongly electron-withdrawing nitro group creates a molecule with diverse reactivity, making it a valuable intermediate for building more complex molecular architectures.
Caption: Key reaction pathways for 3-Methyl-5-nitroisoquinoline in synthetic chemistry.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). The resulting 5-amino-3-methylisoquinoline is a versatile precursor for constructing libraries of compounds via amide bond formation, sulfonylation, or diazotization reactions.
-
Side-Chain Functionalization: The methyl group at C3 can be functionalized, for instance, through radical bromination (using N-bromosuccinimide), to form 3-(bromomethyl)-5-nitroisoquinoline.[1] This introduces an electrophilic handle for subsequent nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): While the isoquinoline ring itself is electron-deficient, the powerful electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic attack, potentially allowing for the displacement of the nitro group itself or other leaving groups under specific conditions.
Potential Applications in Drug Development
While specific biological data for 3-Methyl-5-nitroisoquinoline is not widely published, its structural motifs are present in numerous pharmacologically active molecules. The strategic placement of the methyl and nitro groups suggests several avenues for exploration in drug discovery.
-
Anticancer Agents: Many substituted isoquinolines exhibit potent anticancer activity by targeting mechanisms like tubulin polymerization or topoisomerase inhibition.[3] The 5-amino derivative could serve as a scaffold for developing novel kinase inhibitors or other targeted therapies.
-
Antimicrobial Agents: The isoquinoline core is found in many natural and synthetic antibacterial and antifungal compounds.[15] The nitroaromatic moiety itself is a known pharmacophore in certain antimicrobial drugs, acting as a prodrug that is reductively activated within microbial cells.
-
CNS-Active Agents: Isoquinoline derivatives have been investigated for a range of central nervous system disorders.[2] The lipophilicity and electronic profile of 3-Methyl-5-nitroisoquinoline make it and its derivatives candidates for screening against CNS targets.
Safety and Handling
As with many nitroaromatic compounds, 3-Methyl-5-nitroisoquinoline should be handled with appropriate care in a laboratory setting.
-
Toxicity: Nitro compounds can be toxic and may have mutagenic properties.[2] Direct contact with skin and eyes should be avoided.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong reducing agents.
Conclusion
3-Methyl-5-nitroisoquinoline is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its molecular structure offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries. The well-established pharmacological relevance of the isoquinoline scaffold, combined with the versatile reactivity of the nitro and methyl substituents, makes this molecule an attractive starting point for research programs targeting a wide array of diseases. A thorough understanding of its synthesis, characterization, and chemical reactivity is fundamental for any researcher or drug development professional seeking to leverage its potential.
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